molecular formula C14H16N4Si B11849974 3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine CAS No. 219968-09-9

3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B11849974
CAS No.: 219968-09-9
M. Wt: 268.39 g/mol
InChI Key: CJSOGNWXOTWWIT-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine is a specialized fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The [1,2,3]triazolo[1,5-a]pyridine scaffold is a key pharmacophore in several approved drugs and investigational compounds, valued for its broad-spectrum biological activity . This particular derivative is functionalized with a pyridin-2-yl group at the 3-position and a trimethylsilyl group at the 7-position. The silyl group can enhance lipophilicity and membrane permeability, and serves as a versatile handle for further synthetic modification via cross-coupling reactions, making this compound a valuable intermediate for creating more complex molecular libraries . Compounds based on the triazolopyridine core have demonstrated a wide range of pharmacological activities, including potent trypanocidal effects through the alteration of the sterol biosynthesis pathway and inhibition of the 14α-demethylase enzyme . Furthermore, recent research highlights derivatives of this scaffold as novel, potent, and competitive α-glucosidase inhibitors, showing promise for the development of new treatments for Type 2 diabetes mellitus . The structural framework is also found in agents with documented antibacterial, antifungal, anticancer, and anti-inflammatory properties . Provided for research applications such as hit-to-lead optimization, biological screening, and as a building block for synthetic chemistry, this compound is intended for laboratory use by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

219968-09-9

Molecular Formula

C14H16N4Si

Molecular Weight

268.39 g/mol

IUPAC Name

trimethyl-(3-pyridin-2-yltriazolo[1,5-a]pyridin-7-yl)silane

InChI

InChI=1S/C14H16N4Si/c1-19(2,3)13-9-6-8-12-14(16-17-18(12)13)11-7-4-5-10-15-11/h4-10H,1-3H3

InChI Key

CJSOGNWXOTWWIT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC2=C(N=NN21)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine typically involves the reaction of pyridine-2-carboxaldehyde with trimethylsilyl azide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as copper(I) iodide, and a base, such as triethylamine, to facilitate the formation of the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazole-pyridine derivative with additional oxygen-containing functional groups, while substitution could result in a variety of functionalized triazole-pyridine compounds .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazolo-pyridine derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein function.

Anticancer Potential

Triazolo-pyridine compounds have been investigated for their anticancer properties. They can act as inhibitors of specific enzymes involved in cancer cell proliferation or survival. For example, compounds in this class have demonstrated activity against receptor tyrosine kinases, which are crucial in cancer signaling pathways. In vitro studies have shown that these compounds can induce apoptosis in cancer cells.

Neurological Effects

Some derivatives of triazolo-pyridine are being explored for their neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease and anxiety disorders. Their ability to modulate neurotransmitter systems makes them promising candidates for further research.

Case Study 1: Antimicrobial Testing

In a study published in a peer-reviewed journal, researchers tested the antimicrobial efficacy of several triazolo-pyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential as alternative treatments.

Case Study 2: Anticancer Activity

Another significant study evaluated the anticancer properties of triazolo-pyridine derivatives against breast cancer cell lines. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis through caspase activation pathways. This highlights their potential as chemotherapeutic agents.

Case Study 3: Neuroprotective Effects

Research investigating the neuroprotective effects of triazolo-pyridines demonstrated that they could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a mechanism by which these compounds could be beneficial in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and as a chemosensor. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of [1,2,3]Triazolo[1,5-a]pyridine Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Key Properties/Applications References
3-(Pyridin-2-yl)-[1,2,3]triazolo[1,5-a]pyridine (CAS: 873012-91-0) 3-(6-Chloro-pyridin-2-yl) Intermediate for kinase inhibitors; structural studies via XRPD
3-Phenyl-7-(pyrazin-2-yl)-[1,2,3]triazolo[1,5-a]pyridine 3-Phenyl, 7-pyrazinyl Exhibits π–π interactions in crystal structure; potential material applications
7-Arylhydroxymethyl-[1,2,3]triazolo[1,5-a]pyridines (e.g., 3a, 3b, 3c) 7-Hydroxymethyl with aryl groups Explored as cardiovascular agents; synthesized via directed lithiation
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-Pyridin-2-yl, 7-amine Anti-tubercular activity (IC₅₀: 0.5–2.0 µM); solid-state stability (m.p. 194–195°C)
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one 2-Furyl, 6-nitro Structural and optical studies; potential chemosensor applications

Key Comparative Insights

Electronic and Steric Effects :

  • The TMS group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with analogs like 3-Phenyl-7-(pyrazin-2-yl)-[1,2,3]triazolo[1,5-a]pyridine , where bulky aryl groups enhance π–π stacking but reduce solubility .
  • In 7-Arylhydroxymethyl derivatives , the hydroxymethyl group improves hydrogen-bonding capacity, critical for biological target engagement .

Synthetic Flexibility :

  • Directed lithiation at position 7 (e.g., 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine ) enables regioselective functionalization, a strategy applicable to introduce the TMS group .
  • Suzuki coupling (used in kinetoplastid inhibitors, e.g., compound 3 in ) could be adapted for pyridin-2-yl or TMS modifications .

Biological Activity :

  • While the TMS-substituted compound lacks direct activity data, analogs like N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine show potent anti-tubercular activity, suggesting the pyridin-2-yl moiety’s role in target binding .
  • [1,2,3]Triazolo[1,5-a]pyridine derivatives with electron-withdrawing groups (e.g., nitro in 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one ) exhibit enhanced optical properties for sensing applications .

Crystallographic and Stability Data :

  • Crystal structures of 3-Phenyl-7-(pyrazin-2-yl)-[1,2,3]triazolo[1,5-a]pyridine reveal planar arrangements stabilized by π–π interactions, a feature likely disrupted by the TMS group’s steric bulk .
  • Thermal stability (e.g., melting points >170°C in ) is common in triazolopyridines, suggesting similar robustness for the TMS derivative .

Biological Activity

3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C14H16N4Si
  • Molecular Weight : 272.38 g/mol
  • CAS Number : 15419956

Biological Activity Overview

The biological activity of this compound has been studied for various applications, particularly in the context of antiparasitic and anticancer activities.

Antiparasitic Activity

Recent studies have highlighted the potential of triazolo[1,5-a]pyridine derivatives as trypanocidal agents. A series of derivatives were evaluated against Trypanosoma cruzi, the causative agent of Chagas disease. Key findings include:

  • Mechanism : Inhibition of 14α-demethylase, disrupting sterol biosynthesis and inducing cell death by arresting the cell cycle at the G2/M phase .
  • Effectiveness : Certain derivatives showed significant inhibition rates in vitro, demonstrating a promising pathway for developing new antiparasitic therapies.

Anticancer Activity

The compound's ability to inhibit AXL receptor tyrosine kinase has been documented, suggesting potential applications in cancer treatment:

  • Mechanism : Inhibition of AXL signaling pathways can reduce cancer cell proliferation and migration .
  • Case Studies : Compounds exhibiting this activity have been shown to affect various cancer cell lines positively.

Research Findings and Case Studies

StudyFocusKey Findings
AntiparasiticCompounds inhibited T. cruzi growth; induced cell cycle arrest.
CancerInhibition of AXL receptor; reduced proliferation in cancer cells.
Synthesis & ActivityHighlighted the synthesis pathways and biological evaluations of triazolo compounds with anticancer properties.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Pathways : The compound acts on critical enzymes involved in metabolic pathways essential for parasite survival and cancer cell growth.
  • Cell Cycle Disruption : It has been observed to halt the cell cycle in specific phases, leading to increased apoptosis in targeted cells.

Q & A

Q. Key Finding :

  • TMS groups increase steric hindrance but reduce electronic perturbation, favoring the triazolopyridine form (A) in non-polar solvents .

Basic: What spectroscopic techniques are critical for characterizing triazolopyridine derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity. For example, the TMS group shows a singlet at δ 0.2–0.5 ppm in ¹H NMR, while pyridyl protons resonate at δ 7.5–8.5 ppm .
  • HRMS : Validates molecular formula (e.g., C₁₄H₁₈N₄Si requires m/z 294.1254). Discrepancies >2 ppm suggest impurities or tautomerization .
  • XRPD : Resolves crystal packing and π-π interactions, critical for fluorescence sensor design .

Q. Case Study :

  • Substrate : 7-Bromo-3-methyl-triazolopyridine → Lithiation → Quench with D₂O → 87% deuterium incorporation at C7 .

Application: How can triazolopyridine derivatives act as fluorescence sensors?

Methodological Answer:

  • Design Principle : The triazolopyridine core acts as a fluorophore, with substituents (e.g., TMS, phosphines) modulating emission via steric or electronic effects. For example:
    • Phosphine Ligands : 7-(Dicyclohexylphosphino)-triazolopyridine exhibits turn-on fluorescence upon binding Pd²⁺, with λₑₘ = 450 nm .
    • Solvatochromism : TMS groups enhance rigidity, reducing non-radiative decay and increasing quantum yield (Φ = 0.42 in hexane vs. 0.18 in DMSO) .

Q. Case Study :

  • Synthesis of 7-TMS-triazolopyridine : Initial yield 60% (air exposure) → 85% under argon .

Basic: What are the key stability considerations for storing triazolopyridine derivatives?

Methodological Answer:

  • Light Sensitivity : Triazolopyridines with electron-rich substituents (e.g., TMS) degrade under UV light. Store in amber vials at −20°C .
  • Moisture : Hydrolytic cleavage of silyl groups occurs in humid conditions. Use desiccants (e.g., silica gel) and inert gas overlays .

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